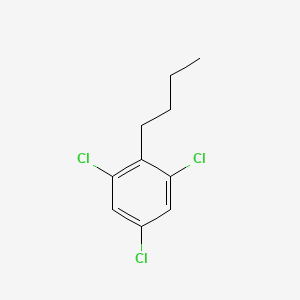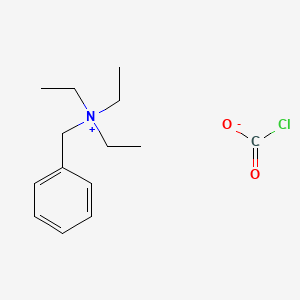
N-Benzyl-N,N-diethylethanaminium carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-diethylethanaminium carbonochloridate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to two ethyl groups and an ethanaminium group. The carbonochloridate moiety adds to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethylethanaminium carbonochloridate typically involves the reaction of benzyl chloride with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5\text{)}_2 + \text{HCl} ]
The resulting N-Benzyl-N,N-diethylethanaminium chloride can then be treated with phosgene to obtain the carbonochloridate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-diethylethanaminium carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under suitable conditions.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Hydroxide ions, water, or alcohols under mild conditions.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Major Products
Substitution: Alcohols, ethers, or other substituted derivatives.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary amines, reduced quaternary ammonium compounds.
Scientific Research Applications
N-Benzyl-N,N-diethylethanaminium carbonochloridate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized as a surfactant, emulsifier, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-diethylethanaminium carbonochloridate involves its ability to act as a phase transfer catalyst. The quaternary ammonium group facilitates the transfer of reactants between aqueous and organic phases, enhancing the rate of reaction. The carbonochloridate group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N-diethylethanaminium iodide: Similar structure but with an iodide counterion.
N-Benzyl-N,N-dimethylethylenediamine: Contains a dimethylamino group instead of diethylamino.
N-Benzyl-N-methylethanolamine: Contains a hydroxyl group instead of the carbonochloridate group.
Uniqueness
N-Benzyl-N,N-diethylethanaminium carbonochloridate is unique due to the presence of the carbonochloridate group, which imparts distinct reactivity and versatility in chemical reactions. This makes it particularly useful as a phase transfer catalyst and in the synthesis of specialized compounds.
Properties
CAS No. |
106542-73-8 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
benzyl(triethyl)azanium;carbonochloridate |
InChI |
InChI=1S/C13H22N.CHClO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3)4/h7-11H,4-6,12H2,1-3H3;(H,3,4)/q+1;/p-1 |
InChI Key |
KMZOZPWMGVYASZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.C(=O)([O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)


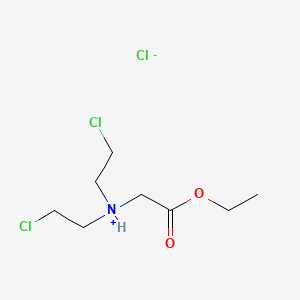
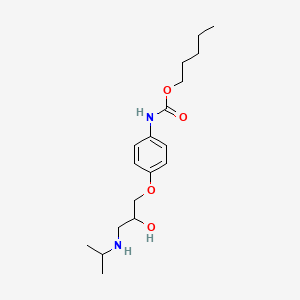
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
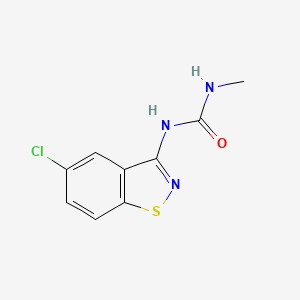
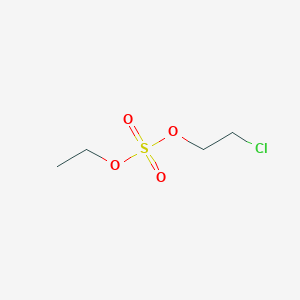
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
